(1E)-4,4,5,5,5-pentafluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)pent-1-en-3-one
Description
This compound is an α,β-unsaturated ketone (enone) featuring a pentafluorinated alkyl chain and a 1,2,3,4-tetrahydroisoquinoline moiety. The (1E)-stereochemistry indicates a trans configuration at the double bond. The tetrahydroisoquinoline group introduces a bicyclic amine structure, which may enhance binding interactions in biological systems or alter electronic properties in materials science. Fluorination at the 4,4,5,5,5-positions likely increases lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5NO/c15-13(16,14(17,18)19)12(21)6-8-20-7-5-10-3-1-2-4-11(10)9-20/h1-4,6,8H,5,7,9H2/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMNXDDSCMRIDC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include fluorinated enones with varying substituents. Below is a comparative analysis:
*Estimated based on structural similarity. †Approximate calculation.
Physicochemical Properties
- Solubility: The target compound’s tetrahydroisoquinoline group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to the siloxy analog, which is more lipophilic.
- Thermal Stability : The siloxy analog likely exhibits higher thermal stability due to the robust Si-O bond, whereas the ethoxy analog may decompose at lower temperatures.
Research Findings and Trends
- Pharmaceutical Potential: Tetrahydroisoquinoline derivatives are prevalent in drug discovery (e.g., topoisomerase inhibitors). The target compound’s fluorination could enhance blood-brain barrier penetration .
- Materials Science: Fluorinated enones are intermediates in synthesizing fluoropolymers or coatings. The biphenyl-dioxolane analog’s crystallographic data supports its use in structured materials.
- Synthetic Accessibility: The ethoxy and siloxy analogs are commercially available , suggesting scalable synthesis routes. The target compound may require specialized methods for introducing the tetrahydroisoquinoline group.
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